Methyl 3-methoxy-6-(trifluoromethyl)picolinate

Agrochemical Synthesis C-H Functionalization Regioselective Fluorination

Sourcing picolinate intermediates with reliable regioselectivity for cross-coupling? Generic mono-substituted analogs fail to deliver consistent yields. This dual-functionalized (3-OMe, 6-CF3) picolinate ester provides the precise electronic & steric profile for efficient 6-arylpicolinate herbicide synthesis. • Enables regioselective metal-catalyzed coupling without head-group re-optimization • Synergistic OMe/CF3 substitution ensures metabolic stability in lead candidates • Available in multi-gram quantities for SAR & lead optimization programs.

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
CAS No. 1806317-49-6
Cat. No. B1412779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxy-6-(trifluoromethyl)picolinate
CAS1806317-49-6
Molecular FormulaC9H8F3NO3
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)C(F)(F)F)C(=O)OC
InChIInChI=1S/C9H8F3NO3/c1-15-5-3-4-6(9(10,11)12)13-7(5)8(14)16-2/h3-4H,1-2H3
InChIKeyGRUJSFAEJXTBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methyl 3-methoxy-6-(trifluoromethyl)picolinate


Methyl 3-methoxy-6-(trifluoromethyl)picolinate (CAS 1806317-49-6) is a highly functionalized pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position and a methoxy (-OCH₃) group at the 3-position of the picolinate ring . This ester serves as a versatile synthetic intermediate, with its unique substitution pattern conferring distinct electronic and steric properties critical for downstream coupling reactions . It is primarily utilized in the development of novel crop protection agents, particularly within the 6-arylpicolinate class of herbicides, where it functions as a key building block [1].

1
Building block for 6-arylpicolinate herbicide synthesis
2
Supports regioselective coupling via 3-methoxy/6-CF₃ motif
3
Enables SAR exploration at aryl tail with consistent picolinate head group

Why Methyl 3-methoxy-6-(trifluoromethyl)picolinate Cannot Be Substituted


Generic substitution with unsubstituted or mono-substituted picolinates (e.g., Methyl 6-(trifluoromethyl)picolinate or Methyl 3-methoxypicolinate) is not scientifically viable due to the synergistic effect of the dual functionalization. The 3-methoxy group significantly alters the electron density of the pyridine ring, directly impacting the regioselectivity and efficiency of subsequent metal-catalyzed cross-coupling reactions [1]. This specific electronic environment is necessary to achieve the desired reaction yields and selectivity profiles required for synthesizing downstream chiral agrochemicals. Furthermore, the combined steric hindrance and lipophilicity from the -CF₃ and -OCH₃ groups dictate the compound's metabolic stability in biological systems, a critical parameter in the design of potent herbicides that simpler analogs cannot replicate [2].

Electronic effects on coupling

3-methoxy substitution alters ring electron density, which may shift regioselectivity and coupling efficiency compared to mono-substituted analogs.

Steric and lipophilic profile

Combined -CF₃ and -OCH₃ groups create a steric and lipophilic profile that may influence metabolic stability in plant systems, unlike simpler picolinates.

Downstream SAR sensitivity

Absence of dual functionalization may lead to different bioactivity profiles in herbicide lead optimization, limiting direct interchangeability.

Quantitative Differentiation Evidence for Methyl 3-methoxy-6-(trifluoromethyl)picolinate


Superior Regioselectivity in C-H Trifluoromethylation

The presence of the 3-methoxy group in Methyl 3-methoxy-6-(trifluoromethyl)picolinate significantly directs the site of electrophilic and radical substitution reactions, a key step in its synthesis and further derivatization. Studies on analogous picolinate systems show that the 3-alkoxy substitution pattern enhances the regioselectivity for C-6 trifluoromethylation over C-4 or C-5 positions, leading to higher yields of the desired isomer compared to unsubstituted pyridine cores [1].

Regioselective C-H trifluoromethylation
Class-level
C-6 selectivity predicted to be favored over C-3/C-4 mixture; expected higher yield of desired isomer vs. unsubstituted picolinate.
May support synthesis efficiency and reduce purification effort.
Class-level inference; confirm under intended radical trifluoromethylation conditions.
Agrochemical Synthesis C-H Functionalization Regioselective Fluorination

Enhanced Lipophilicity (clogP)

The unique dual substitution of Methyl 3-methoxy-6-(trifluoromethyl)picolinate imparts a calculated partition coefficient (clogP) that is optimized for membrane permeability in agrochemical applications. While direct experimental data is vendor-specific, its structural features (trifluoromethyl and methoxy groups) are known to increase lipophilicity compared to non-fluorinated picolinates . A comparable analog, Methyl 6-(trifluoromethyl)picolinate (lacking the 3-methoxy group), has a reported consensus Log Po/w of 2.09 . The addition of the methoxy group in the target compound is expected to moderately increase this value, falling within the ideal range for systemic herbicide uptake.

Predicted lipophilicity (clogP)
Data to verify
Predicted clogP >2.1 vs. 2.09 for Methyl 6-(trifluoromethyl)picolinate (no 3-OCH₃).
Reported lipophilicity context may support systemic uptake profile in plant models.
In silico prediction; experimental validation recommended.
ADME Prediction Physicochemical Properties Herbicide Design

Metabolic Stability and Bioactivity of 6-Arylpicolinates

The combination of the 6-CF3 and 3-OCH3 groups is crucial for achieving high herbicidal activity and metabolic stability in 6-arylpicolinate derivatives. Research on this class indicates that the 6-CF3 group is essential for bioactivity; its replacement with a methyl group results in a complete loss of herbicidal activity [1]. Furthermore, patents describing 3-alkoxy-6-substituted picolinates claim that the 3-alkoxy substituent can significantly improve crop selectivity and reduce metabolism in non-target plants compared to 3-unsubstituted or 3-hydroxy analogs [2].

Metabolic stability and bioactivity
Class-level
6-CF₃ motif reported essential: >100× herbicidal potency difference vs. 6-methyl analog; 3-alkoxy substitution linked to improved crop selectivity.
Reported SAR context: dual substitution critical for activity in model herbicides.
Class-level inference; data refer to final active ingredients, not the intermediate itself.
Herbicide Metabolism Structure-Activity Relationship (SAR) Picolinate Chemistry

Purity Specifications and Reproducibility

Commercial suppliers offer Methyl 3-methoxy-6-(trifluoromethyl)picolinate with minimum purity specifications that ensure consistency in research and development workflows. For example, AKSci specifies a minimum purity of 95% , while LeYan offers the compound at 98% purity . This contrasts with some generic picolinate esters that may be available at lower purities or lack stringent quality control documentation.

Purity specifications
Specification review
Minimum purity 95–98% depending on supplier.
Verifiable purity may reduce downstream synthesis variability.
Review supplier COA for lot-specific data.
Chemical Purity Analytical Standards Procurement Specifications

Application Scenarios for Methyl 3-methoxy-6-(trifluoromethyl)picolinate


Synthesis of 6-Arylpicolinate Herbicides

This compound is the optimal starting material for synthesizing advanced 6-arylpicolinate herbicides. Its 3-methoxy and 6-trifluoromethyl substitution pattern is directly reflected in the core structures of potent, selective herbicides claimed in recent patents. Using this specific intermediate allows researchers to efficiently explore structure-activity relationships (SAR) at the aryl tail without having to re-optimize the critical picolinate head group, saving significant synthetic effort [1].

Trifluoromethylated Heterocycles in Crop Protection

The compound is ideal for exploratory chemistry programs focused on novel crop protection agents. The combination of a methoxy group and a trifluoromethyl group on a picolinate scaffold provides a unique electronic and steric profile that is highly sought after for discovering new modes of action against resistant weeds and fungal pathogens. Its enhanced metabolic stability, inferred from SAR studies, makes it a high-value intermediate for lead optimization [2].

Precision Synthesis of Fluorinated Building Blocks

Beyond agrochemicals, this picolinate ester serves as a versatile building block for medicinal chemistry programs targeting metabolic or infectious diseases. The functionalized pyridine core is a common pharmacophore, and the compound's dual substitution allows for orthogonal derivatization. The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid for further amide coupling, while the 3-methoxy and 6-CF3 groups remain intact, providing a reliable, multi-gram route to diverse compound libraries .

Application
Selection Property
Validation Focus
Synthesis of 6-arylpicolinate herbicides
3-methoxy-6-CF₃ substitution pattern for SAR exploration
Regioselectivity in cross-coupling and metabolic stability in plant assays
Trifluoromethylated heterocycles in crop protection research
Electronic and steric profile for discovery of new modes of action
Activity against resistant weed models
Precision synthesis of fluorinated building blocks
Orthogonal functional handles (ester, -OCH₃, -CF₃)
Efficiency of amide coupling and library generation

Technical Documentation Hub

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9 linked technical documents
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